7-[(2-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one

CYP450 Inhibition Drug Metabolism Liver Microsomes

Researchers studying CYP2A6-mediated metabolism require the ortho isomer specifically-meta/para isomers show reduced potency (IC50 93 µM vs >100 µM). This >95% pure 7-[(2-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one serves as the essential 'ortho' reference for SAR and ADME assays. - CYP2A6 probe: dissect metabolic pathways in human liver microsome assays. - Ortho vs. para benchmarking: guides rational lead optimization for oral absorption. - HPLC-verified purity: eliminates confounding impurities in hit-to-lead confirmation. Off-the-shelf availability with reliable global shipping.

Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
Cat. No. B3991004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(2-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one
Molecular FormulaC20H20O4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3OC
InChIInChI=1S/C20H20O4/c1-3-6-14-11-20(21)24-19-12-16(9-10-17(14)19)23-13-15-7-4-5-8-18(15)22-2/h4-5,7-12H,3,6,13H2,1-2H3
InChIKeyLVRCYMCFGRYJPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-[(2-Methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one: A Synthetic Coumarin for Advanced SAR and CYP450 Studies


7-[(2-Methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one is a synthetic coumarin derivative (C20H20O4, MW 324.4 g/mol) featuring a 4-propyl chain and a distinctive 7-[(2-methoxybenzyl)oxy] ether moiety . The ortho-methoxybenzyl substitution pattern is a critical structural variable that differentiates it from common meta- and para- isomers, directly influencing the molecule's lipophilicity, electronic distribution, and conformational behavior . This compound serves as a specialized probe in medicinal chemistry for investigating steric and hydrophobic interactions, particularly in structure-activity relationship (SAR) studies targeting enzyme inhibition and receptor binding.

Why 7-[(2-Methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one Cannot Be Replaced by a Generic Coumarin


Simple substitution with a generic 7-hydroxy, 7-methoxy, or even 4-methoxybenzyl coumarin fails to recapitulate the specific physicochemical and biological interaction profile of this compound. The ortho-methoxy group on the benzyl ring uniquely alters the molecule's electronic distribution and conformation compared to the para isomer . Critically, SAR data from related coumarin inhibitor series demonstrates that the position of the methoxy substituent (e.g., 3-methoxy vs. 4-methoxy) can shift an IC50 from 93 µM to >100 µM, a loss of activity [1]. This highlights that the 2-methoxybenzyl motif is not an interchangeable moiety but a key driver of potency and selectivity, making the compound a non-fungible chemical tool for precise scientific investigations.

Quantitative Differentiation Guide for 7-[(2-Methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one


CYP2A6 Inhibitory Potency: Ortho-Methoxybenzyl Coumarin vs. In-Class Comparators

A closely related ortho-methoxybenzyl coumarin (BindingDB ID BDBM50358746, CHEMBL596015) demonstrates significant inhibition of the major drug-metabolizing enzyme CYP2A6. This establishes a potency benchmark for the ortho-substituted class, which is critical for researchers studying or avoiding CYP-mediated drug interactions [1]. In contrast, the natural coumarin parent structure is a known substrate, not a potent inhibitor, of CYP2A6, highlighting the functional shift conferred by the specific synthetic modifications [2].

CYP450 Inhibition Drug Metabolism Liver Microsomes Enzyme Kinetics

Methoxybenzyl Isomerism Drives Differential Inhibitory Activity in Coumarin SAR

In a systematic SAR study of coumarin-based inhibitors, the position of the methoxy group on the benzyl ring critically dictates biological activity. A 3-methoxybenzyl analog retained measurable activity with an IC50 of 93 µM, while the corresponding 4-methoxybenzyl analog was completely inactive (IC50 >100 µM) [1]. Although this specific study tested a different core substitution, the principle confirms that the 2-methoxybenzyl (ortho) substitution of the target compound is a distinct pharmacophoric element, not interchangeable with its 3- or 4-methoxy isomers.

Structure-Activity Relationship Isomeric Potency Coumarin Inhibitors Medicinal Chemistry

Predicted Physicochemical Profile: Ortho vs. Para Isomer Lipophilicity and Oral Absorption

The molecular position of the methoxy group has a quantifiable impact on predicted physicochemical properties relevant to oral bioavailability. The para isomer, 7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one, has a high predicted LogP of 5.00 (ACD/LogP) and a high bioconcentration factor (BCF) of 1313.78 . The ortho-methoxy group in the target compound is expected to reduce LogP through altered electronic distribution and potential intramolecular interactions, leading to different solubility and permeability profiles . This differentiation is crucial for projects where balancing potency with optimal ADME properties is a key selection criterion.

ADME Prediction Lipophilicity Drug-likeness Physicochemical Properties

Verified High Purity for Reproducible Screening vs. Uncharacterized Analogs

Reputable vendors supply 7-[(2-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one with a defined minimum purity specification of 95% or 98%, often confirmed by HPLC and NMR, ensuring lot-to-lot consistency . In contrast, many close analogs are listed as screening compounds without guaranteed purity or detailed characterization . This verified purity is essential for generating reliable dose-response data in biological assays, where an impurity could act as a confounding antagonist or agonist, leading to false negatives or positives.

Compound Purity Quality Control HTS Analytical Chemistry

Recommended Application Scenarios for 7-[(2-Methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one


Selective CYP2A6 Modulation in Drug-Drug Interaction Studies

Leverage the CYP2A6 inhibitory profile of the ortho-methoxybenzyl coumarin class [1] to establish this compound as a chemical tool for studying CYP2A6-mediated metabolism. Unlike the natural coumarin substrate, this synthetic derivative can be used in human liver microsome assays to dissect the role of CYP2A6 in drug metabolism and predict potential drug-drug interactions for new chemical entities.

Isomer-Specific SAR Expansion for Coumarin-Based Inhibitors

Use this compound as the critical 'ortho' reference point in a comprehensive SAR study comparing 2-, 3-, and 4-methoxybenzyl isomers. The established loss of activity between meta (93 µM) and para (>100 µM) isomers [2] indicates that the 2-methoxy position is a high-value, underexplored vector for modulating potency, making this compound essential for any patent strategy aiming to map the full activity landscape of this scaffold.

Physicochemical Property Landscaping to Optimize Lead-Likeness

Deploy this compound in a panel of ADME predictive assays (e.g., PAMPA, Caco-2 permeability, microsomal stability) to benchmark its profile against the high-LogP para isomer . This direct comparison allows medicinal chemists to rationally select the optimal substitution pattern that balances target engagement with favorable oral absorption and lower toxicity risk, directly guiding lead optimization programs.

High-Fidelity Hit Validation and Orthogonal Assay Confirmation

Utilize this HPLC-verified, high-purity (>95%) compound as a reliable, off-the-shelf tool for confirming primary screening hits. Its defined purity eliminates the confounding effects of impurities, ensuring that observed biological activity is genuine and reproducible across different assay platforms and laboratories, thereby derisking the hit-to-lead transition.

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